molecular formula C27H28N4O3S B2785840 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-31-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2785840
CAS No.: 1021119-31-2
M. Wt: 488.61
InChI Key: AYUNQBOXPUDUBW-UHFFFAOYSA-N
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Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing it with a novel sulfone-based head group . This resulted in a potent and selective GIRK1/2 activator .

Future Directions

The research on this compound is part of ongoing efforts to understand the role of GIRK channels as potential therapeutic targets . The lack of selective and brain-penetrant pharmacological tool compounds has limited our understanding of these channels . Therefore, the discovery and characterization of this compound could pave the way for future research in this area .

Biochemical Analysis

Biochemical Properties

The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .

Cellular Effects

The compound’s influence on cell function is primarily through its activation of GIRK channels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through its binding interactions with GIRK channels . This leads to the activation of these channels, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been found to have improved metabolic stability over prototypical urea-based compounds . This suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been detailed in the available literature, the compound’s potent activity as a GIRK1/2 activator suggests that it may have significant effects at varying dosages .

Metabolic Pathways

The compound’s involvement in metabolic pathways is likely related to its interaction with GIRK channels . Specific enzymes or cofactors that it interacts with have not been detailed in the available literature .

Transport and Distribution

Information on how the compound is transported and distributed within cells and tissues is not currently available in the literature .

Subcellular Localization

Details on the subcellular localization of the compound and any effects on its activity or function are not currently available in the literature .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-19-25-23(27(32)28-15-8-11-20-9-4-2-5-10-20)17-24(21-12-6-3-7-13-21)29-26(25)31(30-19)22-14-16-35(33,34)18-22/h2-7,9-10,12-13,17,22H,8,11,14-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNQBOXPUDUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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